JH-VIII-49 -

JH-VIII-49

Catalog Number: EVT-1534961
CAS Number:
Molecular Formula: C30H40N2
Molecular Weight: 428.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JH-VIII-49 is a potent and selective CDK8 inhibitor.
Source and Classification

JH-VIII-49 is derived from a systematic exploration of chemical derivatives designed to interact with specific biological pathways. Its classification falls within the realm of organic compounds, specifically as an aromatic heterocyclic compound. This class of compounds is known for its diverse biological activities, making it a focal point for drug discovery efforts.

Synthesis Analysis

Methods and Technical Details

The synthesis of JH-VIII-49 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include electrophilic aromatic substitution, nucleophilic addition, and cyclization processes.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical details often include specific reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of JH-VIII-49 can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The structure typically features:

  • Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Functional Groups: Specific groups that enhance solubility and bioactivity.

Data regarding the molecular weight, melting point, and solubility in various solvents are essential for understanding its chemical behavior.

Chemical Reactions Analysis

Reactions and Technical Details

JH-VIII-49 participates in various chemical reactions that can be categorized into:

  1. Substitution Reactions: Where functional groups are replaced by other groups.
  2. Redox Reactions: Involving electron transfer that can modify its biological activity.
  3. Decomposition Reactions: Under certain conditions, leading to breakdown products that may also exhibit biological activity.

Technical details such as reaction kinetics and mechanisms provide insight into how JH-VIII-49 interacts with other molecules.

Mechanism of Action

Process and Data

The mechanism of action for JH-VIII-49 involves its interaction with specific molecular targets within cells. This may include:

  • Enzyme Inhibition: Binding to active sites on enzymes, thereby inhibiting their function.
  • Receptor Modulation: Altering receptor activity which can lead to changes in cell signaling pathways.

Data from biochemical assays help elucidate these mechanisms, providing quantitative measures of efficacy against target proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JH-VIII-49 exhibits several notable physical and chemical properties:

  • Solubility: Solubility profiles in polar and non-polar solvents are crucial for formulation development.
  • Stability: Thermal stability assessments determine how the compound behaves under various conditions.
  • Spectroscopic Properties: Infrared (IR) and UV-Vis spectra provide information on functional groups and electronic transitions.

Relevant data from stability studies can inform storage conditions and shelf life.

Applications

Scientific Uses

JH-VIII-49 has potential applications in:

  1. Cancer Research: As a lead compound in developing targeted therapies.
  2. Pharmaceutical Development: Serving as a scaffold for synthesizing analogs with improved efficacy or reduced toxicity.
  3. Biochemical Studies: Investigating specific biochemical pathways involved in disease processes.

The ongoing research into JH-VIII-49 aims to expand its applications across various therapeutic areas, highlighting its significance in modern medicinal chemistry.

Introduction to JH-VIII-49: Biochemical Significance and Research Context

Nomenclature and Chemical Identity of JH-VIII-49

JH-VIII-49 (chemical name: undisclosed in literature; CAS Registry Number: 2209084-73-9) is a synthetic small-molecule kinase inhibitor with the molecular formula C₃₀H₄₀N₂ and a molecular weight of 428.65 g/mol. Its systematic IUPAC name is not explicitly provided in public databases, but structural characterization confirms a steroidal backbone fused with a nitrogen-containing heterocycle. The compound features a β-dimethylamino group at the C-3 position and a 7-isoquinoline hinge-binding motif at C-17, critical for its kinase inhibitory activity [1] [9]. Key identifiers include:

Table 1: Chemical Identifiers of JH-VIII-49

Identifier TypeValue
CAS Number2209084-73-9
Molecular FormulaC₃₀H₄₀N₂
Molecular Weight428.65 g/mol
SMILES NotationC[C@@]12C@([H])[C@@]5([H])C@([H])CC1

Structural Classification: Cyclin-Dependent Kinase (CDK) Inhibitor Family

JH-VIII-49 belongs to the steroidal class of ATP-competitive CDK inhibitors, specifically targeting the CDK8 and CDK19 kinases. Its design leverages a dehydroepiandrosterone (DHEA) core as a simplified scaffold replacing the complex cortistatin A backbone. Key structural elements include:

  • Steroidal Core: Mimics natural hormone architecture for optimal hydrophobic packing in the ATP-binding cleft of CDK8.
  • 7-Isoquinoline Hinge Binder: Forms a critical hydrogen bond with the backbone N-H of Ala100 in CDK8, replicating cortistatin A’s binding mode [2].
  • 3β-Dimethylamino Group: Engages in a π-cation interaction with Trp105 of CDK8, enhancing potency and selectivity [2] [6].

Biochemically, JH-VIII-49 exhibits exceptional selectivity for CDK8 (IC₅₀ = 16 nM) and its paralog CDK19, with minimal activity against other CDKs (e.g., >100-fold selectivity over CDK1/2/4/6/7/9) [1] [6]. This profile classifies it as a Type I kinase inhibitor, binding the active "DFG-in" conformation of CDK8/CycC complexes [3].

Table 2: Kinase Selectivity Profile of JH-VIII-49

Kinase TargetIC₅₀ (nM)Selectivity vs. Other CDKs
CDK8/CycC16Reference
CDK19/CycCComparableStructurally similar
CDK1>10,000>625-fold
CDK2>10,000>625-fold
CDK9>10,000>625-fold

Notably, JH-VIII-49 serves as a chemical probe for PROTAC development. Its steroidal architecture facilitates linkage to E3 ligase recruiters (e.g., cereblon ligands), enabling the creation of degraders like JH-XI-10-02 (HY-111518) that promote ubiquitination of CDK8 [1] [2].

Historical Development of CDK8/CDK19-Targeted Compounds

The pursuit of CDK8 inhibitors evolved through three phases:

  • Natural Product Inspiration: Cortistatin A, isolated from marine sponges (Corticium simplex), was the first potent CDK8 inhibitor (IC₅₀ = 15 nM) with >95% kinase selectivity. However, its 16–30-step synthesis (0.012–2% yield) precluded therapeutic use [2].
  • First-Generation Synthetics: Non-steroidal inhibitors emerged (e.g., CCT251921, MSC2530818), but suffered from metabolic instability due to aldehyde oxidase susceptibility [4]. Sel120 and BCD-115 entered trials but showed limited efficacy and off-target effects [7].
  • Steroidal Simplification: To address cortistatin’s synthetic complexity, researchers designed JH-VIII-49 using DHEA as an accessible scaffold. Key innovations included:
  • Suzuki coupling at C-17 to install the isoquinoline.
  • Stereoselective introduction of the 3β-dimethylamino group via Mitsunobu reaction and reductive amination.
  • An 8-step synthesis achieving 33% overall yield—a >100-fold improvement over cortistatin routes [2].

JH-VIII-49 emerged as the lead candidate due to its balanced potency (IC₅₀ = 16 nM) and synthetic tractability. Subsequent optimization yielded derivatives like JH-XVI-178, which replaced the isoquinoline with a pyrazolopyridine to mitigate metabolic liabilities [4].

Despite biochemical promise, in vivo studies revealed challenges. Continuous CDK8/19 inhibition caused toxicity in gastrointestinal and immune cells, limiting therapeutic windows in colorectal and leukemia models [7]. This underscores CDK8/19’s role in homeostasis and necessitates cautious clinical translation.

Properties

Product Name

JH-VIII-49

IUPAC Name

(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

Molecular Formula

C30H40N2

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1

InChI Key

IWZSHWBGHQBIML-ZGGLMWTQSA-N

SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Solubility

Soluble in DMSO

Synonyms

JH-VIII-49; JH-VIII49; JH-VIII 49; JHVIII-49; JHVIII49; JHVIII 49;

Canonical SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Isomeric SMILES

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.